E4CPG -

E4CPG

Catalog Number: EVT-253799
CAS Number:
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(1-Amino-1-carboxypropyl)benzoic acid” is a chemical compound with the molecular formula C11H13NO4 . It is also known as E4CPG and is a group I/group II metabotropic glutamate receptor antagonist.

Synthesis Analysis

The synthesis of benzoate compounds, including “4-(1-Amino-1-carboxypropyl)benzoic acid”, involves a process of alkylation, esterification, and further alkylation . The synthesis process is selected for its high total yields, mild conditions, and simple operation .

Molecular Structure Analysis

The molecular structure of “4-(1-Amino-1-carboxypropyl)benzoic acid” consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 223.225 Da and the mono-isotopic mass is 223.084457 Da .

Chemical Reactions Analysis

The chemical reactions involving “4-(1-Amino-1-carboxypropyl)benzoic acid” include the formation of amides through the direct condensation of carboxylic acids and amines . This reaction is facilitated by the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

N-(5-Amino-1-β-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5'-phosphate (SAICAR)

  • Compound Description: SAICAR is a naturally occurring imidazole peptide involved in purine biosynthesis. [] It acts as a substrate for the enzyme phosphoribosylaminoimidazole succinocarboxamide. []
  • Relevance: While not directly derived from 4-(1-Amino-1-carboxypropyl)benzoic acid, SAICAR shares a key structural feature – the presence of a carboxylic acid group linked to an amino acid moiety. This research highlights the synthesis and biological evaluation of SAICAR and its analogs, which could provide insights into designing compounds with potential biological activity, similar to 4-(1-Amino-1-carboxypropyl)benzoic acid. []

Virazole 5'-phosphate

  • Compound Description: Virazole 5'-phosphate is the phosphorylated derivative of Virazole, a broad-spectrum antiviral agent. [] Similar to SAICAR, it exhibits inhibitory activity against the enzyme adenylosuccinase. []
  • Relevance: The paper discusses Virazole 5'-phosphate alongside SAICAR, emphasizing their shared ability to inhibit adenylosuccinase. [] This comparison with SAICAR indirectly connects Virazole 5'-phosphate to 4-(1-Amino-1-carboxypropyl)benzoic acid, highlighting the exploration of structurally diverse compounds with potential therapeutic benefits.

threo-DL-β-methyl-SAICAR

  • Compound Description: This compound is a synthetic analog of SAICAR, modified with a methyl group at the β-position of the aspartic acid moiety. [] It demonstrates inhibitory effects against the enzyme adenylosuccinase. []
  • Relevance: The study highlights the synthesis and evaluation of threo-DL-β-methyl-SAICAR as an inhibitor of adenylosuccinase, similar to SAICAR. [] This modification in the aspartic acid portion of SAICAR underscores the significance of structural alterations in influencing biological activity, a concept relevant to the study and potential applications of 4-(1-Amino-1-carboxypropyl)benzoic acid.
Overview

E4CPG, or ethyl-4-carboxyphenylglycine, is a compound that has garnered attention in pharmacological research, particularly for its role as a modulator of metabotropic glutamate receptors. This compound is classified within the family of phenylglycine derivatives, which are known for their diverse biological activities, including potential therapeutic applications in neurological disorders.

Source

E4CPG is synthesized from specific precursors through established organic chemistry methods. The synthesis typically involves the reaction of substituted acetophenones or propiophenones followed by acid hydrolysis of intermediates such as hydantoins. The compound has been characterized and purified using techniques like ion-exchange chromatography and crystallization from suitable solvents .

Classification

E4CPG is classified as a metabotropic glutamate receptor modulator, specifically targeting group II receptors. These receptors play significant roles in neurotransmission and are implicated in various neurological conditions, making E4CPG a compound of interest for pharmacological studies.

Synthesis Analysis

Methods

The synthesis of E4CPG follows a multi-step process:

  1. Starting Materials: The synthesis begins with substituted acetophenones or propiophenones.
  2. Bucherer-Bergs Reaction: This method is employed to produce the corresponding hydantoins.
  3. Acid Hydrolysis: The hydantoins undergo acid hydrolysis to yield E4CPG.
  4. Purification: The final product is purified through ion-exchange chromatography and crystallization techniques.

Technical Details

The synthesis process has been optimized to ensure high yields and purity of E4CPG. Characterization techniques such as nuclear magnetic resonance spectroscopy and elemental analysis confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Data

  • Molecular Weight: 225.23 g/mol
  • Melting Point: Specific values may vary based on purity but are generally around 140-145 °C.
  • Solubility: E4CPG is soluble in water and organic solvents, which facilitates its use in biological assays.
Chemical Reactions Analysis

Reactions

E4CPG participates in several chemical reactions primarily involving its carboxylic acid group, which can engage in esterification or amidation reactions under appropriate conditions.

Technical Details

In biological contexts, E4CPG acts as an antagonist at metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity. Its interactions with these receptors have been characterized through radiolabeled binding assays and electrophysiological studies .

Mechanism of Action

Process

E4CPG functions primarily as an antagonist to metabotropic glutamate receptors, particularly group II receptors. By binding to these receptors, it inhibits their activity, leading to decreased intracellular signaling cascades associated with neurotransmitter release.

Data

Experimental data indicate that E4CPG effectively reduces the stimulation of cyclic adenosine monophosphate production in neuronal cells when activated by endogenous glutamate . This modulation can influence various physiological responses related to mood and cognition.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Generally odorless.
  • Stability: Stable under normal laboratory conditions but should be stored away from light and moisture.

Chemical Properties

  • pH: E4CPG solutions are typically neutral to slightly acidic.
  • Reactivity: Reacts with strong bases and acids; care should be taken during handling.

Relevant analytical methods such as high-performance liquid chromatography have been employed to assess the purity and stability of E4CPG under various conditions .

Applications

E4CPG has several scientific uses:

  • Pharmacological Research: It serves as a valuable tool for studying the role of metabotropic glutamate receptors in neurological processes.
  • Neuroscience Studies: Researchers utilize E4CPG to investigate synaptic transmission mechanisms and potential therapeutic avenues for treating mood disorders and neurodegenerative diseases.
  • Drug Development: Its antagonistic properties make it a candidate for developing new medications aimed at modulating glutamatergic signaling pathways in the brain.
Introduction to E4CPG as a Pharmacological Tool

E4CPG ((RS)-α-Ethyl-4-carboxyphenylglycine) stands as a cornerstone compound in the pharmacological dissection of metabotropic glutamate receptor (mGluR) function within the central nervous system. As a selective antagonist with differential activity across mGluR subgroups, it has provided critical insights into the roles of these receptors in modulating synaptic transmission, plasticity, and neuronal excitability. Its development represented a significant advancement over earlier, less selective antagonists, enabling more precise interrogation of mGluR-mediated signaling pathways in both physiological and pathological contexts [2] [8]. The compound's enduring utility stems from its well-characterized receptor interactions, chemical stability, and effectiveness across diverse experimental preparations, from isolated receptor assays to intact neuronal circuits in vivo.

Chemical Identity and Structural Properties of E4CPG

E4CPG (CAS Registry Number: 170846-89-6) possesses the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol. This phenylglycine derivative features a benzene diacid core structure with an ethyl-substituted alpha-amino acid moiety. The molecule exists as a racemic mixture (RS configuration) at the chiral center bearing the amino and ethyl groups, a characteristic shared with many early mGluR phenylglycine antagonists that influences its pharmacological profile [5] [8]. The presence of two carboxylic acid functional groups (pKa values approximately 2.2 and 4.3 for the aryl and alpha-acid groups, respectively) confers high hydrophilicity and limited membrane permeability at physiological pH, properties that significantly influence its application in experimental paradigms [7].

  • Structural Determinants of Receptor Interaction: The 4-carboxy substitution on the phenyl ring is a critical determinant of E4CPG's selectivity profile, distinguishing it from close analogs like MCPG ((RS)-α-Methyl-4-carboxyphenylglycine). Molecular docking studies suggest that this carboxylate group forms ionic interactions with basic residues within the Venus Flytrap Domain (VFD) of group I and II mGluRs, while the ethyl group occupies a hydrophobic pocket that influences binding affinity and sterically hinders full domain closure upon binding [6] [9]. The alpha-carboxylate and amino groups engage in conserved interactions with residues in the hinge region between the VFD lobes, analogous to the binding mode of glutamate but with distinct steric constraints imposed by the ethyl substituent [9].

  • Physicochemical Characteristics: E4CPG presents as a white to off-white crystalline solid with limited solubility in aqueous solutions (< 5.8 mg/mL in water). Solubility can be significantly enhanced in alkaline conditions (up to 44.8 mM in DMSO with pH adjustment to 12 using NaOH), a property frequently utilized in experimental applications requiring stock solutions [5] [7]. The compound demonstrates stability at room temperature for extended periods when stored dry, although solutions require storage at -20°C to -80°C to prevent hydrolysis or racemization over time [5] [8]. Table 1 summarizes the key structural and physicochemical properties of E4CPG.

Table 1: Structural and Physicochemical Profile of E4CPG

PropertyValue/Description
Systematic Name(RS)-α-Amino-α-ethyl-1,4-benzenediacetic acid
Synonyms(RS)-ECPG; α-Ethyl-4-carboxyphenylglycine; 4-(1-Amino-1-carboxypropyl)benzoic acid
CAS Number170846-89-6
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.23 g/mol
AppearanceWhite to off-white solid
Solubility (Water)< 0.1 mg/mL (insoluble)
Solubility (DMSO)10 mg/mL (44.80 mM) with pH adjustment to 12
Key Functional Groups4-Carboxyphenyl; α-ethyl substitution; α-amino acid; α-carboxylic acid
ChiralityRacemic mixture (RS) at α-carbon

Historical Development in Metabotropic Glutamate Receptor (mGluR) Research

The emergence of E4CPG as a pharmacological tool was intimately tied to the evolving understanding of mGluR classification and function in the late 1980s and early 1990s. Prior to its development, the non-selective antagonist MCPG ((RS)-α-Methyl-4-carboxyphenylglycine) represented a breakthrough as the first widely available mGluR blocker, but its moderate potency and complex activity profile (including partial agonist effects at some receptors) necessitated improved compounds [2] [8].

  • Second-Generation Antagonist Development: Synthesized in the mid-1990s, E4CPG emerged from systematic structure-activity relationship (SAR) studies exploring substitutions at the alpha-carbon position of phenylglycine derivatives. Researchers discovered that replacing the methyl group in MCPG with an ethyl group significantly enhanced antagonist potency across group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) receptors while maintaining selectivity over group III mGluRs and ionotropic glutamate receptors [2] [8]. Bedingfield et al. (1995) and Sekiyama et al. (1996) provided seminal characterizations, demonstrating that E4CPG exhibited 3-5 fold greater potency than MCPG in functional assays measuring phosphoinositide hydrolysis (Group I) and cAMP inhibition (Group II) [8].

  • Research Milestones Enabled: The increased selectivity and potency of E4CPG facilitated several key discoveries in mGluR neurobiology:

  • Presynaptic Inhibition: E4CPG was instrumental in establishing the role of group II mGluRs as presynaptic autoreceptors regulating glutamate release. Application of E4CPG blocked the suppression of excitatory postsynaptic currents (EPSCs) induced by group II agonists like DCG-IV, confirming receptor mediation [3] [6].
  • Synaptic Plasticity: Studies employing E4CPG demonstrated the critical involvement of group I mGluRs in long-term depression (LTD). For example, intracerebroventricular (i.c.v.) administration of E4CPG (35 nM) completely blocked LTD induction by the group I agonist DHPG in the hippocampus, providing mechanistic insight into mGluR-dependent plasticity [5].
  • Excitotoxicity Modulation: Research using E4CPG helped elucidate the opposing roles of group I versus group II/III mGluRs in neuronal survival. E4CPG's blockade of group I receptors was shown to attenuate excitotoxic damage exacerbated by these receptors, while its inability to block group III receptors preserved their neuroprotective effects [3] [9].

  • Foundation for Modern Ligands: While newer, subtype-selective allosteric modulators have largely superseded E4CPG for therapeutic target validation, its development provided crucial pharmacophore insights. The understanding gained from its SAR, particularly the steric and electrostatic requirements within the VFD binding pocket, directly informed the design of later antagonists and allosteric modulators with improved specificity [6] [9].

Position Within mGluR Antagonist Classification Systems

E4CPG occupies a distinct niche within the classification schemes for mGluR antagonists, defined by its receptor subgroup selectivity, molecular mechanism of action, and chemical lineage.

  • Group Selectivity Profile: E4CPG is classified as a competitive antagonist primarily targeting group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3) metabotropic glutamate receptors. It exhibits negligible activity at group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8) or ionotropic glutamate receptors (NMDA, AMPA, kainate receptors) at standard concentrations (up to ~300 μM) [1] [2] [7]. This dual group I/II profile distinguishes it from antagonists like CPPG (group II/III selective) or MAP4 (group III selective). Within group I, functional studies suggest comparable potency at mGluR1 and mGluR5, though subtle differences in binding kinetics may exist [9].

  • Mechanism of Action: Competitive Orthosteric Antagonism: E4CPG binds competitively within the orthosteric glutamate binding site located in the Venus Flytrap Domain (VFD) of group I and group II mGluR subunits. This binding prevents glutamate-induced closure of the VFD lobes, thereby inhibiting the conformational changes necessary for receptor activation and subsequent G-protein coupling [6] [9]. Unlike non-competitive (allosteric) antagonists that bind within the transmembrane domains, E4CPG's action is surmountable by high glutamate concentrations. Its antagonism is characterized by rightward shifts in glutamate concentration-response curves without significant depression of the maximal response [8].

  • Comparative Efficacy Within Phenylglycine Analogs: E4CPG represents an evolutionary step within the phenylglycine antagonist class. It possesses significantly greater antagonist potency than its predecessor MCPG across group I and II receptors. However, it is generally less potent than subsequent subtype-selective antagonists or allosteric modulators developed later. For instance, LY367385 (mGluR1-selective) or LY341495 (highly potent group II selective) exhibit superior affinity and selectivity profiles [8]. Nevertheless, E4CPG retains utility as a broad-spectrum group I/II blocker in systems where pan-inhibition of these groups is desirable. Table 2 positions E4CPG relative to key mGluR antagonists.

Table 2: Classification of E4CPG Among Major mGluR Antagonists

AntagonistPrimary mGluR TargetsMechanismRelative Potency vs E4CPGChemical Class
E4CPGGroup I (mGluR1/5), Group II (mGluR2/3)Competitive orthostericReference compoundPhenylglycine derivative
MCPGGroup I/II (weak, complex)Competitive orthostericLess potentPhenylglycine derivative
LY367385mGluR1 > mGluR5Competitive orthostericMore potent (mGluR1)Substituted 4-carboxyphenylglycine
LY341495Group II > Group III > Group ICompetitive orthostericSignificantly more potentSubstituted phenylglycine analog
CPPGGroup II/IIICompetitive orthostericSimilar or less potentPhosphono-substituted phenylglycine
MAP4Group IIICompetitive orthostericN/A (different selectivity)L-AP4 derivative
FITM (e.g., basimglurant)mGluR5 negative allosteric modulators (NAMs)Non-competitive allostericMore potent & selective (mGluR5)Diverse (non-phenylglycine)
  • Molecular Basis of Selectivity: The selectivity of E4CPG for group I/II over group III receptors stems from differences in the orthosteric binding pocket architecture. Key residues within lobe 2 of the VFD (e.g., Tyr in group I vs Phe in group III at a critical position) create a larger hydrophobic pocket in group I/II receptors that accommodates the ethyl substituent of E4CPG more favorably. Additionally, differences in the electrostatic environment surrounding the 4-carboxylate group contribute to differential binding affinities across groups [6] [9].

Properties

Product Name

E4CPG

IUPAC Name

4-(1-amino-1-carboxypropyl)benzoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-2-11(12,10(15)16)8-5-3-7(4-6-8)9(13)14/h3-6H,2,12H2,1H3,(H,13,14)(H,15,16)

InChI Key

AIEFWRHRHFRLFT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N

Synonyms

(S)-4-(1-amino-1-carboxypropyl)benzoic acid

Canonical SMILES

CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.